molecular formula C13H8BrN3O2 B14550678 3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 62260-93-9

3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14550678
CAS No.: 62260-93-9
M. Wt: 318.12 g/mol
InChI Key: FHFGULYFUZPBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a bromophenyl group attached to the pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves the condensation of 2,6-diaminopyrimidin-4(3H)-one with 4-bromobenzaldehyde under acidic conditions. One common method involves the use of acetic acid as a solvent and catalyst, with the reaction mixture being heated under reflux . Another approach utilizes microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are essential for cell growth and proliferation . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Properties

CAS No.

62260-93-9

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.12 g/mol

IUPAC Name

3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H8BrN3O2/c14-8-3-5-9(6-4-8)17-12(18)10-2-1-7-15-11(10)16-13(17)19/h1-7H,(H,15,16,19)

InChI Key

FHFGULYFUZPBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)C3=CC=C(C=C3)Br)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.